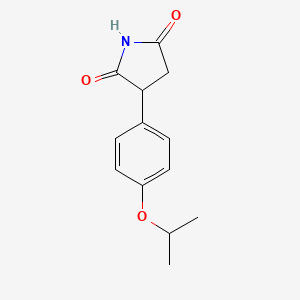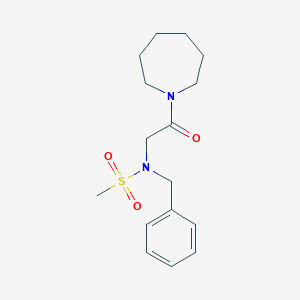
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalate, also known as DMPEA-Oxalate, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenethylamines, which are known for their psychoactive properties. However, DMPEA-Oxalate is not used for recreational purposes and is primarily studied for its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee is not fully understood. However, it is believed to work through the modulation of certain neurotransmitters in the brain, such as dopamine and serotonin. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may contribute to its potential use in the treatment of neurodegenerative diseases. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties, which may contribute to its potential use in cancer therapy. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its potential use in the treatment of psychiatric disorders.
実験室実験の利点と制限
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity yields. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been shown to have low toxicity levels, which makes it suitable for use in in vitro and in vivo experiments. However, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications. Additionally, N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has not been studied extensively in human clinical trials, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee. One potential direction is the further exploration of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee and how it modulates neurotransmitters in the brain. Another potential direction is the further exploration of its potential use in cancer therapy. Finally, more research is needed to determine the safety and efficacy of N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee in human clinical trials.
科学的研究の応用
N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has been the subject of several scientific research studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethoxybenzyl)-N-methyl-2-(2-pyridinyl)ethanamine oxalatee has also been shown to have anti-cancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2.C2H2O4/c1-19(12-10-15-8-4-5-11-18-15)13-14-7-6-9-16(20-2)17(14)21-3;3-1(4)2(5)6/h4-9,11H,10,12-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBESMKWVKVXDIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=C(C(=CC=C2)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(diphenylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4695619.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-2-thiophenecarboxamide](/img/structure/B4695628.png)
![1,1'-[1,2-ethanediylbis(oxy)]bis(4-isopropoxybenzene)](/img/structure/B4695637.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4695647.png)
![2-[(4-chlorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4695648.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B4695649.png)

![N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4695665.png)
![N-cyclopentyl-1-[(2-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4695674.png)
![3-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4695675.png)
![N,N,2-trimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4695683.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4695685.png)
![2-{4-[2-(4-tert-butylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4695695.png)
